molecular formula C19H17FN2O2 B2751210 N-(4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxo-N-propylacetamide CAS No. 852368-32-2

N-(4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxo-N-propylacetamide

Cat. No.: B2751210
CAS No.: 852368-32-2
M. Wt: 324.355
InChI Key: MOOLEHXDVXTQNW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxo-N-propylacetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorophenyl group, an indole moiety, and a propylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxo-N-propylacetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.

    Formation of the Propylacetamide Group: The propylacetamide group can be introduced through an acylation reaction, where an acyl chloride reacts with a propylamine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxo-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or fluorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxo-N-propylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxo-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(4-Fluorophenyl)-1H-indol-3-yl]-1-butanol
  • (1-(4-fluorophenyl)-1H-indol-3-yl)(piperazin-1-yl)methanone
  • (5-(4-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine

Uniqueness

N-(4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxo-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the indole moiety contributes to its biological activity. The propylacetamide group further modulates its solubility and interaction with biological targets.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxo-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-2-11-22(14-9-7-13(20)8-10-14)19(24)18(23)16-12-21-17-6-4-3-5-15(16)17/h3-10,12,21H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOLEHXDVXTQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC=C(C=C1)F)C(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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